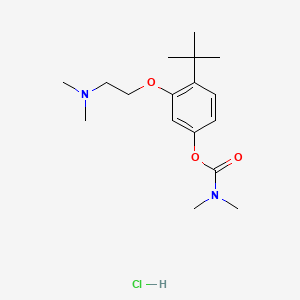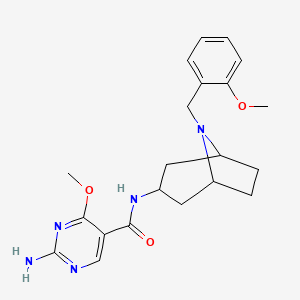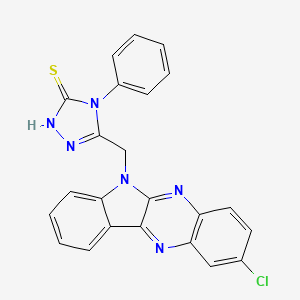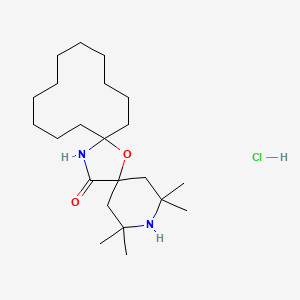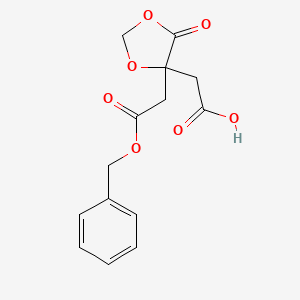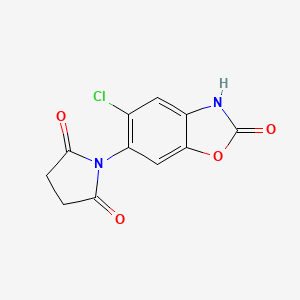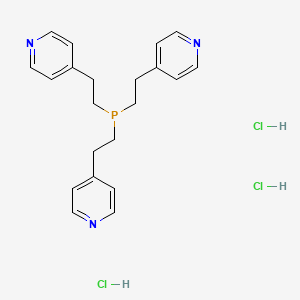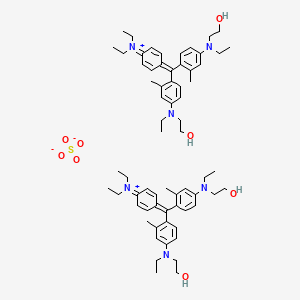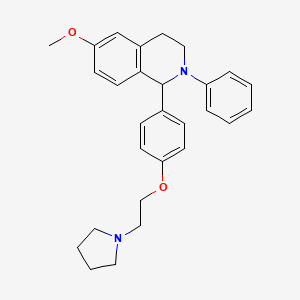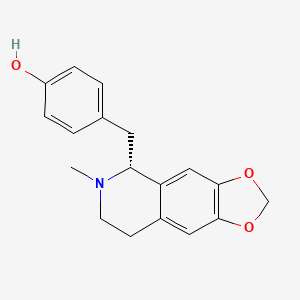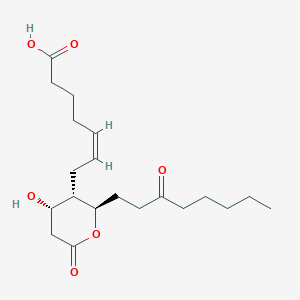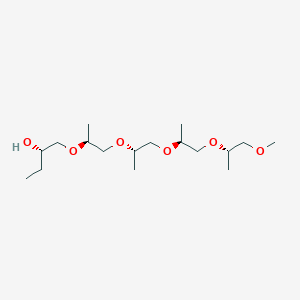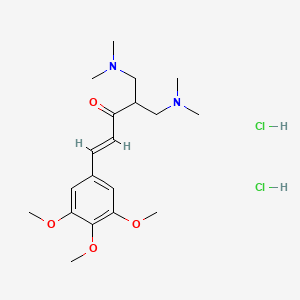
1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(3,4,5-trimethoxyphenyl)-, dihydrochloride, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(3,4,5-trimethoxyphenyl)-, dihydrochloride, (E)- is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as ketones, amines, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(3,4,5-trimethoxyphenyl)-, dihydrochloride, (E)- typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining aldehydes and ketones in the presence of a base to form the carbon-carbon bond.
Amine Alkylation: Introducing dimethylamino groups through alkylation reactions.
Methoxylation: Adding methoxy groups to the aromatic ring using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to optimize the process.
Chemical Reactions Analysis
Types of Reactions
1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(3,4,5-trimethoxyphenyl)-, dihydrochloride, (E)- can undergo various chemical reactions, including:
Oxidation: Conversion of the ketone group to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ketone group to alcohols using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions involving the amine groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for condensation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(3,4,5-trimethoxyphenyl)-, dihydrochloride, (E)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-Penten-3-one: A simpler analog with fewer functional groups.
3,4,5-Trimethoxyphenyl derivatives: Compounds with similar aromatic structures and methoxy groups.
Dimethylamino compounds: Molecules containing dimethylamino groups, which may have similar reactivity.
Properties
CAS No. |
97241-90-2 |
|---|---|
Molecular Formula |
C19H32Cl2N2O4 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(E)-5-(dimethylamino)-4-[(dimethylamino)methyl]-1-(3,4,5-trimethoxyphenyl)pent-1-en-3-one;dihydrochloride |
InChI |
InChI=1S/C19H30N2O4.2ClH/c1-20(2)12-15(13-21(3)4)16(22)9-8-14-10-17(23-5)19(25-7)18(11-14)24-6;;/h8-11,15H,12-13H2,1-7H3;2*1H/b9-8+;; |
InChI Key |
GAZOTZWCINSIIT-YEUQMBKVSA-N |
Isomeric SMILES |
CN(C)CC(CN(C)C)C(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC.Cl.Cl |
Canonical SMILES |
CN(C)CC(CN(C)C)C(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


